molecular formula C14H16BrNO2 B2514081 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid CAS No. 1346575-54-9

6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid

Cat. No. B2514081
CAS RN: 1346575-54-9
M. Wt: 310.191
InChI Key: CHASPSXISNLSOM-UHFFFAOYSA-N
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Description

6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid (6-Br-SBMI-4-COOH) is a novel indole derivative that has been extensively studied in recent years due to its wide range of potential applications. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-proliferative, and anti-cancer properties. Furthermore, 6-Br-SBMI-4-COOH has been shown to possess a range of pharmacological activities, including modulation of the immune system and inhibition of tumor cell proliferation.

Scientific Research Applications

Synthesis and Development

  • Regioselective Synthesis: A study by Sharma et al. (2020) describes a regioselective synthesis strategy for producing 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, which highlights the potential for synthesizing derivatives of 6-bromo-indole carboxylic acids, similar to 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid (Sharma, Sharma, Kashyap, & Bhagat, 2020).

Biological and Chemical Properties

  • Brominated Tryptophan Alkaloids: Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectidae sponges, which are structurally related to 6-bromo-indole compounds. These compounds were found to exhibit inhibitory effects on the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).

Chemical Synthesis and Applications

  • Synthesis of Annulated gamma-Carbolines: Research by Zhang and Larock (2003) on the synthesis of gamma-carboline derivatives using N-substituted 2-bromo-1H-indole-3-carboxaldehydes demonstrates the versatile chemical applications of bromo-indole compounds in synthesizing complex organic structures (Zhang & Larock, 2003).

Optimization of Synthesis Processes

  • Optimization of Synthesis Techniques: A study by Huang Bi-rong (2013) focuses on optimizing the synthesis process of a bromo-indole derivative, demonstrating the importance of refining synthesis techniques for these compounds (Huang Bi-rong, 2013).

Mechanism of Action

The mechanism of action of “6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid” is not clearly recognized . More research is needed to understand how this compound interacts with biological systems.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-bromo-1-butan-2-yl-3-methylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c1-4-9(3)16-7-8(2)13-11(14(17)18)5-10(15)6-12(13)16/h5-7,9H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHASPSXISNLSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylate (3.24 g, 9.99 mmol) was dissolved in methanol (30 mL) and tetrahydrofuran (THF) (7 mL). The contents were stirred for 5 min., and then aq. 3N NaOH (19.99 mL, 60.0 mmol) was added via addition funnel over 3 min. The contents rapidly became a yellow suspension and were stirred at room temperature for 65 h. The volatiles were removed in vacuo and the residue dissolved in water (60 mL). The contents were washed with ether (1×50 mL). The aq layer was cooled in an ice bath and adjusted to pH 3-4 with 1M HCl, from which an oily residue precipitated. The contents were extracted with EtOAc (2×60 mL). The combined organic layers were dried over magnesium sulfate, filtered through celite, and concentrated in vacuo. The residue obtained was treated with TBME, concentrated in vacuo, and then dried under hi vacuum to afford a yellow foam as 3.08 g (93%). 1H NMR (400 MHz, DMSO-d6) δ ppm 0.70 (t, J=7.33 Hz, 3H), 1.39 (d, J=6.82 Hz, 3H), 1.71-1.86 (m, 2H), 2.30 (s, 3H), 4.48-4.62 (m, 1H), 7.40-7.49 (m, 2H), 7.96 (d, J=1.77 Hz, 1H), 12.99 (s, 1H); LCMS=310.0/312.0 (MH+).
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
19.99 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four

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